molecular formula C8H7FO B13833233 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone

1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone

Cat. No.: B13833233
M. Wt: 142.16 g/mol
InChI Key: ZDPAWHACYDRYIW-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone is a deuterated analog of 1-(4-fluorophenyl)ethanone Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms at specific positions in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone typically involves the deuteration of 1-(4-fluorophenyl)ethanone. This can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is carried out under deuterium gas (D2) at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the metabolic stability of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered compared to its non-deuterated counterpart. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanone: The non-deuterated analog, commonly used in various chemical reactions and studies.

    1-(2,3,5,6-Tetrachloro-4-fluorophenyl)ethanone: A chlorinated analog with different chemical properties and applications.

    1-(4-Bromophenyl)ethanone: A brominated analog used in halogenation studies.

Uniqueness: 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone is unique due to the presence of deuterium atoms, which impart distinct properties such as enhanced metabolic stability and altered reaction kinetics. These characteristics make it valuable in scientific research and industrial applications.

Properties

Molecular Formula

C8H7FO

Molecular Weight

142.16 g/mol

IUPAC Name

1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

ZDPAWHACYDRYIW-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])F)[2H]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.